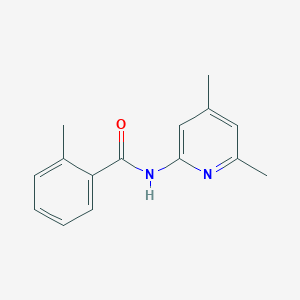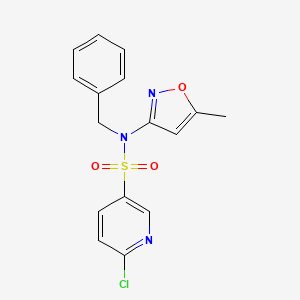
N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzyl group, a chloro substituent on the pyridine ring, and an oxazole moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Chlorination of Pyridine:
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the chlorinated pyridine derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide moiety, potentially converting it to an amine.
Substitution: The chloro group on the pyridine ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group would yield benzaldehyde or benzoic acid, while substitution of the chloro group could produce various pyridine derivatives.
Scientific Research Applications
N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties, making it a candidate for new drug development.
Biological Studies: The compound is used in research to understand the mechanisms of sulfonamide action and resistance in microorganisms.
Chemical Biology: It serves as a tool compound to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide moiety can inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Protein Binding: The compound can bind to proteins, altering their function and leading to antimicrobial effects.
Pathways Involved: The inhibition of folate synthesis disrupts DNA and RNA synthesis in microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action but different substituents.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections, structurally similar but with a different heterocyclic ring.
Sulfisoxazole: Known for its antibacterial properties, it shares the sulfonamide core but differs in its side chains.
Uniqueness
N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide: is unique due to the presence of the benzyl group and the specific arrangement of the chloro and oxazole substituents, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-benzyl-6-chloro-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c1-12-9-16(19-23-12)20(11-13-5-3-2-4-6-13)24(21,22)14-7-8-15(17)18-10-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVURYMIZLLYWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[6-({[(butan-2-yl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide](/img/structure/B2755781.png)
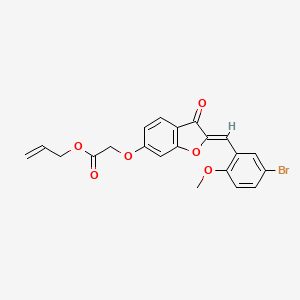

![ethyl 2-(9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2755785.png)
![3-[1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
![4-acetamido-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2755790.png)
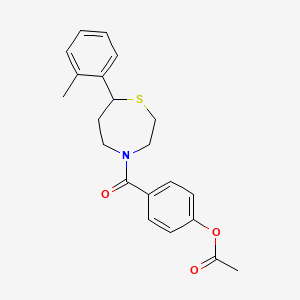
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![4-[3-(1-methyl-1H-1,2,3-triazol-4-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B2755800.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)
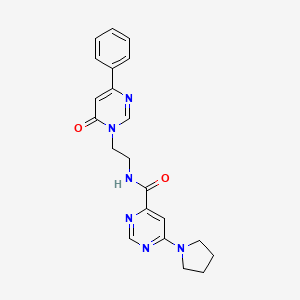
![4-[4-(Trifluoromethyl)piperidine-1-carbonyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2755803.png)
